molecular formula C36H74N+ B1219895 Hexadecyl-dimethyl-octadec-9-enylazanium

Hexadecyl-dimethyl-octadec-9-enylazanium

Cat. No.: B1219895
M. Wt: 521 g/mol
InChI Key: NCGKTKDOORVVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecyl-dimethyl-octadec-9-enylazanium is a quaternary ammonium compound characterized by a hexadecyl (C₁₆H₃₃) chain, a dimethyl group, and an octadec-9-enyl (C₁₈H₃₅ with a double bond at the 9th position) chain attached to a central nitrogen atom. This structure confers cationic surfactant properties, making it valuable in applications such as antimicrobial agents, fabric softeners, and phase-transfer catalysts. The unsaturated octadec-9-enyl chain enhances solubility in nonpolar media, while the quaternary ammonium group ensures strong adsorption onto negatively charged surfaces.

Properties

Molecular Formula

C36H74N+

Molecular Weight

521 g/mol

IUPAC Name

hexadecyl-dimethyl-octadec-9-enylazanium

InChI

InChI=1S/C36H74N/c1-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-37(3,4)35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-2/h19,21H,5-18,20,22-36H2,1-4H3/q+1

InChI Key

NCGKTKDOORVVJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCC=CCCCCCCCC

Synonyms

9-HODMA
N-hexadecyl-N-(9-octadecenyl)-N,N-dimethylammonium
N-hexadecyl-N-(9-octadecenyl)-N,N-dimethylammonium chloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Hexadecyl-dimethyl-octadec-9-enylazanium with structurally or functionally related compounds:

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties Applications
This compound C₃₆H₇₄N⁺ Quaternary ammonium, alkene ~520 (estimated) Cationic surfactant, high thermal stability, antimicrobial activity Disinfectants, emulsifiers, textiles
Ethyl hexadec-9-enoate C₁₈H₃₄O₂ Ester, alkene 282.47 Low water solubility, lipophilic, mild odor Flavor/fragrance additives, lubricants
(Z)-9-Hexadecenal C₁₆H₃₀O Aldehyde, alkene 238.41 Volatile, pheromone activity, oxidative instability Insect pheromones, organic synthesis
Hexamethylene diisocyanate C₈H₁₂N₂O₂ Isocyanate 168.19 Highly reactive, toxic upon inhalation, polymer precursor Polyurethanes, adhesives, coatings
Hexamethyldisilazane C₆H₁₉NSi₂ Silazane 161.39 Moisture-sensitive, strong base, silylation agent Surface modification, semiconductor fabrication

Key Findings:

Functional Group Influence: this compound’s quaternary ammonium group enables ionic interactions, distinguishing it from non-ionic analogs like ethyl hexadec-9-enoate . This cationic nature enhances its antimicrobial efficacy but limits compatibility with anionic systems. In contrast, (Z)-9-Hexadecenal’s aldehyde group confers volatility and pheromone activity, whereas Hexamethylene diisocyanate’s isocyanate groups drive high reactivity for polymerization.

Physical Properties: The unsaturated C18 chain in this compound reduces melting points compared to saturated quaternary ammonium salts, improving handling in formulations. Ethyl hexadec-9-enoate shares this unsaturation but lacks ionic character, resulting in lower water solubility.

Toxicity and Handling :

  • Hexamethylene diisocyanate and Hexamethyldisilazane require stringent safety protocols due to acute toxicity (e.g., respiratory hazards, alkaline burns). This compound, while less hazardous, still necessitates precautions typical of cationic surfactants (e.g., skin irritation risks).

Applications :

  • Industrial use of this compound overlaps with Hexamethyldisilazane in surface modification but diverges in mechanism (electrostatic vs. silylation). Its antimicrobial function contrasts with (Z)-9-Hexadecenal’s role in insect communication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.